molecular formula C20H14N4O3 B2370248 1,3-dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide CAS No. 712333-82-9

1,3-dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Cat. No. B2370248
CAS RN: 712333-82-9
M. Wt: 358.357
InChI Key: TZNJALJCKMCDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1,3-dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide” is a chemical with the molecular formula C20H14N4O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results .

Scientific Research Applications

Polymer Synthesis

1,3-dioxo-N-3-pyridinyl-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been used in the synthesis of novel polyhydrazides. These polymers, synthesized through interfacial polycondensation, exhibit moderate inherent viscosities and solubility in polar aprotic solvents. They demonstrate thermal stability, with decomposition temperatures above 187°C, and glass transition temperatures between 130.3-156.3°C. Additionally, these polymers can thermally convert into polyoxadiazole at around 250°C, as evidenced by DSC thermograms (Vakili et al., 2012).

Biological Activity

This chemical compound is also involved in the synthesis of biologically active derivatives, such as thiosemicarbazones. These derivatives have been evaluated for their inhibitory effects on CDP reductase activity and for cytotoxicity in vitro. They have shown antineoplastic activity against certain types of leukemia in both in vitro and in vivo studies (Liu et al., 1996).

Luminescence and Material Properties

The compound is also a key precursor in the synthesis of materials exhibiting aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These materials, characterized by spectral measurements and X-ray crystallography, show luminescence in both solution and solid states and form nano-aggregates in aqueous-DMF solutions. Their luminescence behavior is influenced by the polarity of the solvents used (Srivastava et al., 2017).

Photolysis Studies

Additionally, this compound has been studied in the context of photolysis, particularly regarding the ultraviolet absorption spectra of related compounds in aqueous and alcoholic solutions. The photolysis results in deoxygenation and, in some cases, rearrangement to different products (Caswell et al., 1972).

Synthetic Applications

The compound has also been used in various synthetic applications, such as the synthesis of 5-isothiocyanato-1,3-dioxo-2-p-tolyl-2,3-dihydro-1H-benz[de]isoquinoline, which is a fluorescence reagent for compounds containing amino groups (Khalaf & Rimpler, 1977).

Mechanism of Action

The mechanism of action for this compound is not available in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not available in the search results .

Future Directions

The future directions or potential applications for this compound are not specified in the search results .

properties

IUPAC Name

1,3-dioxo-N-pyridin-3-yl-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-18(23-15-4-2-8-22-11-15)14-5-6-16-17(9-14)20(27)24(19(16)26)12-13-3-1-7-21-10-13/h1-11H,12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNJALJCKMCDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.